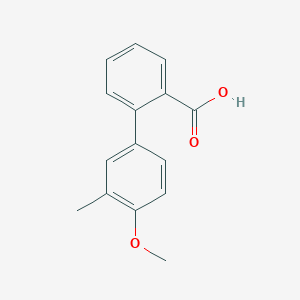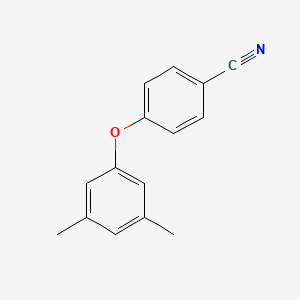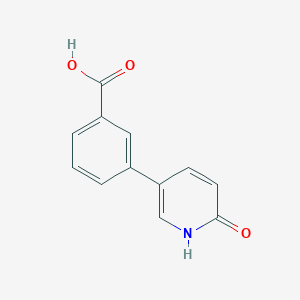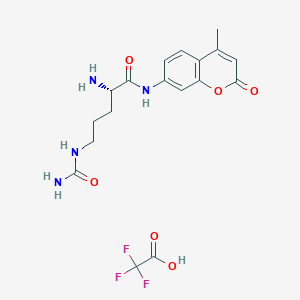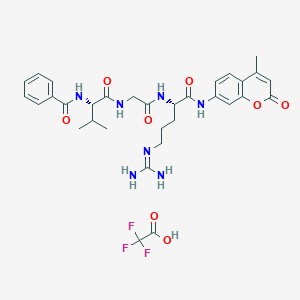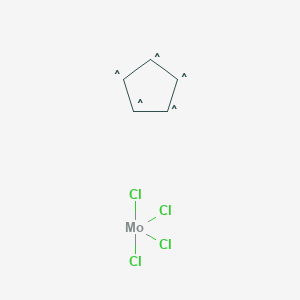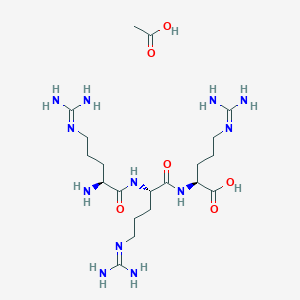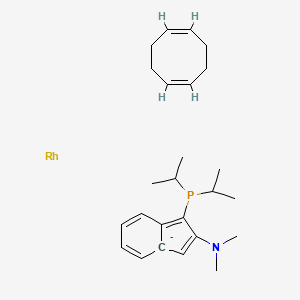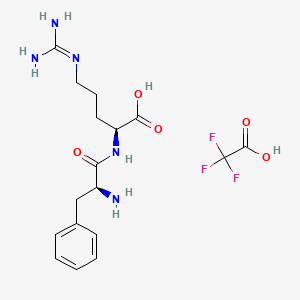
H-Phe-Arg-OH trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Phe-Arg-OH trifluoroacetate (HPAO-TFA) is a synthetic peptide used in scientific research. It is a derivative of the naturally occurring peptide hormone oxytocin, and has been used in a variety of research applications. HPAO-TFA is a peptide that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学的研究の応用
H-Phe-Arg-OH trifluoroacetate has been used in a range of scientific research applications. It has been used to study the mechanism of action of oxytocin, as well as its biochemical and physiological effects. It has also been used to study the structure and function of proteins, and to investigate the role of oxytocin in various physiological processes.
作用機序
H-Phe-Arg-OH trifluoroacetate works by binding to oxytocin receptors, which are found throughout the body. This binding activates the receptors, causing a cascade of biochemical and physiological effects. The exact mechanism of action is not fully understood, but it is thought to involve the release of various hormones and neurotransmitters, as well as the activation of various signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to stimulate the release of oxytocin, which has a range of effects on the body. These effects include the stimulation of uterine contractions, the release of milk from the breasts, and the release of hormones involved in regulating appetite and mood. It has also been found to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
実験室実験の利点と制限
H-Phe-Arg-OH trifluoroacetate has a number of advantages for use in laboratory experiments. It is a relatively stable peptide, with a long shelf-life, and is easy to synthesize. It has also been found to be non-toxic, making it safe to use in experiments. However, it is not suitable for all experiments, as it is not as potent as other peptides, and is not suitable for use in vivo.
将来の方向性
H-Phe-Arg-OH trifluoroacetate has a number of potential future applications. These include its use in drug development, as it has been shown to have a range of biochemical and physiological effects. It could also be used in the development of new therapies for a range of conditions, such as depression, anxiety, and obesity. It could also be used to study the role of oxytocin in various physiological processes, such as pain perception and memory formation. Additionally, it could be used to study the structure and function of proteins, and to develop new diagnostic tools. Finally, it could be used to develop new methods of peptide synthesis, which could lead to the development of more efficient and cost-effective peptide synthesis methods.
合成法
H-Phe-Arg-OH trifluoroacetate is a peptide that is synthesized by a solid-phase peptide synthesis (SPPS) method. This method involves the coupling of amino acids to a solid support, such as a resin, and the subsequent removal of the amino acid side chains with a reagent such as trifluoroacetic acid (TFA). The peptide is then cleaved from the support and isolated. This method is advantageous over other methods of peptide synthesis due to the high yield and purity of the product.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3.C2HF3O2/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18;3-2(4,5)1(6)7/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);(H,6,7)/t11-,12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPYVNLZZOAYLN-FXMYHANSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)

![7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, 95%](/img/structure/B6318628.png)

